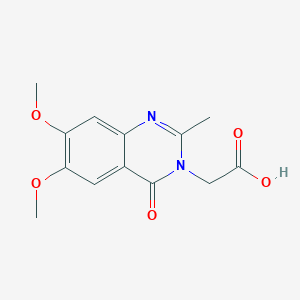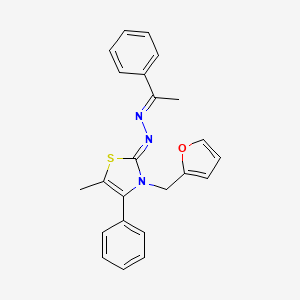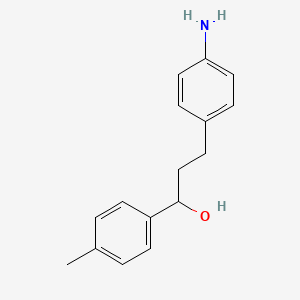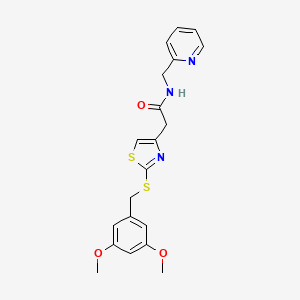
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a complex organic compound characterized by a quinazolinone skeleton. This structure is central to various biologically active molecules. Known for its potential in medicinal chemistry, this compound's chemical properties make it a subject of considerable interest in several research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: Typically, synthetic routes begin with 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Reactions: The synthesis involves carboxylation reactions where the quinazolinone framework undergoes acetic acid substitution at the 3rd position. Key reaction conditions include:
Solvent: often dimethylformamide (DMF) or dichloromethane (DCM)
Catalysts: Acid or base catalysts such as sulfuric acid or sodium hydroxide
Temperature: Generally, moderate heating around 60-80°C
Industrial Production Methods: Industrial-scale production requires optimizing yield and purity. Commonly, the process is scaled using continuous flow chemistry to control reaction parameters efficiently.
Types of Reactions:
Oxidation: Undergoes oxidation reactions forming quinazolinone derivatives.
Reduction: Can be reduced to quinazoline, though conditions are stringent.
Substitution: Exhibits nucleophilic substitution reactions at the acetic acid moiety.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like ethanol, water, or acetonitrile
Major Products: Reactions often yield derivatives with modifications on the quinazolinone core, valuable in developing pharmaceuticals.
Scientific Research Applications
2-(6,7-Dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid has diverse applications:
Chemistry: Serves as a building block in organic synthesis.
Biology: Investigated for its role as an enzyme inhibitor, affecting pathways involving quinazoline derivatives.
Medicine: Potential therapeutic agent, particularly in anti-cancer and anti-inflammatory drugs.
Industry: Used in the synthesis of polymers and advanced materials due to its chemical stability.
Mechanism of Action
The mechanism involves the compound's interaction with specific molecular targets. It typically binds to active sites of enzymes or receptors, disrupting normal biochemical pathways. The exact pathways are studied through biochemical assays and molecular modeling.
Comparison with Similar Compounds
Compared to other quinazolinone derivatives, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid stands out due to its enhanced stability and diverse reactivity. Similar compounds include:
Quinazolin-4(3H)-one
6,7-Dimethoxyquinazoline
Each compound has unique properties and applications, but the acetic acid substitution in this compound adds a dimension of versatility.
Hope this stirs up more curiosity! What's your take on it?
Properties
IUPAC Name |
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNYMMNIPFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2743570.png)

![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743583.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B2743584.png)
![5-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2743585.png)

![3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2743589.png)

